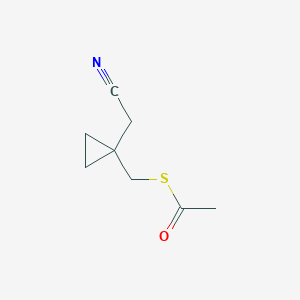

1-(Acetylthiomethyl)cyclopropaneacetonitrile

Descripción

Propiedades

IUPAC Name |

S-[[1-(cyanomethyl)cyclopropyl]methyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-7(10)11-6-8(2-3-8)4-5-9/h2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKQJRWEYCKICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

The hydroxyl group of 1-(hydroxymethyl)cyclopropaneacetonitrile is first converted into a mesylate (methanesulfonate) leaving group using methanesulfonyl chloride (mesyl chloride) in the presence of triethylamine. This step is conducted in a toluene/N,N-dimethylformamide (DMF) solvent system (2.4:1 ratio) at temperatures below 5°C to minimize side reactions. The mesylate intermediate is then treated with thiolacetic acid and triethylamine at 35°C for 7 hours, yielding the target compound with 93% efficiency.

Key Reaction Parameters:

-

Solvent System: Toluene/DMF (2.4:1) ensures optimal solubility of both polar and non-polar reagents.

-

Temperature Control: Strict maintenance of sub-5°C during mesylation prevents epimerization or cyclopropane ring opening.

-

Stoichiometry: A 1.15:1 molar ratio of mesyl chloride to substrate ensures complete conversion without over-sulfonation.

Yield and Purity Optimization

Post-reaction workup involves phase separation using water and toluene, followed by back-extraction to recover product from the aqueous phase. This method achieves a purity of 91 area% by HPLC, with residual mesylate below 1%. Scaling this process to industrial batches (>100 g) requires careful control of mixing efficiency to maintain temperature homogeneity.

Multi-Step Synthesis from 1,1-Cyclopropanedimethanol

An alternative route starting from 1,1-cyclopropanedimethanol (CAS: 598-10-7) is detailed in patents WO1996022987A1 and US5523477A. This method involves four sequential steps: cyclic sulfite formation, cyanide substitution, sulfonation, and thioacetylation.

Cyclic Sulfite Intermediate Formation

1,1-Cyclopropanedimethanol reacts with diisopropyl sulfite in DMF under basic conditions (triethylamine) to form 1,1-cyclopropanedimethanol cyclic sulfite. Excess isopropanol is removed via vacuum distillation to drive the reaction to completion.

Critical Considerations:

Cyanide Substitution to Hydroxymethyl Nitrile

The cyclic sulfite intermediate is treated with sodium cyanide and sodium iodide in DMF at 70°C, yielding 1-(hydroxymethyl)cyclopropaneacetonitrile. This step achieves >85% conversion when residual diol is kept below 0.5 mol%.

Thioacetylation via Sulfonate Intermediate

The hydroxymethyl group is converted to a mesylate using methanesulfonyl chloride, followed by displacement with triethylammonium thioacetate (generated in situ from thiolacetic acid and triethylamine). This step is performed in a toluene/DMF mixture at 35°C for 10 hours, yielding 1-(Acetylthiomethyl)cyclopropaneacetonitrile with 89–92% purity.

Comparative Analysis of Synthetic Routes

Industrial-Scale Process Optimization

Solvent System Adjustments

For the multi-step route, replacing DMF with dimethylacetamide (DMAc) in the cyanide substitution step reduces viscosity, improving heat transfer in large reactors. However, DMAc increases raw material costs by 12–15%.

Análisis De Reacciones Químicas

1-(Acetylthiomethyl)cyclopropaneacetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetylthiomethyl group, where nucleophiles such as amines or alcohols replace the acetyl group.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, alcohols.

Hydrolysis conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major products formed from these reactions include sulfoxides, sulfones, amines, substituted derivatives, and carboxylic acids.

Aplicaciones Científicas De Investigación

1-(Acetylthiomethyl)cyclopropaneacetonitrile is primarily used in scientific research for the synthesis of benzothiazole and thiazole substituted benzyl alcohols, which are potent LTD4 antagonists . These compounds have significant applications in:

Chemistry: As intermediates in the synthesis of complex organic molecules.

Biology: In the study of leukotriene pathways and their role in inflammatory responses.

Medicine: Potential therapeutic agents for conditions related to leukotriene-mediated inflammation, such as asthma and allergic rhinitis.

Industry: As specialty chemicals in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 1-(Acetylthiomethyl)cyclopropaneacetonitrile involves its role as a reagent in the synthesis of LTD4 antagonists. These antagonists work by blocking the action of leukotriene D4 (LTD4) at its receptor sites, thereby inhibiting the inflammatory response mediated by leukotrienes. The molecular targets include the cysteinyl leukotriene receptor 1 (CysLT1), which is involved in the contraction of smooth muscles, increased vascular permeability, and mucus secretion.

Comparación Con Compuestos Similares

1-(Hydroxymethyl)cyclopropaneacetonitrile (CAS: 152922-71-9)

- Structure: C₆H₉NO, featuring a hydroxymethyl group instead of acetylthio-methyl.

- Synthesis: Prepared from 1,1-cyclopropanedimethanol via cyanide substitution .

- Role : Acts as a precursor to 1-(acetylthiomethyl)cyclopropaneacetonitrile. Its hydroxyl group is less stable under acidic/basic conditions, necessitating protective strategies .

1-(Mercaptomethyl)cyclopropaneacetic Acid (CAS: 162515-68-6)

- Structure : C₇H₁₀O₂S, with a free thiol (-SH) and carboxylic acid group.

- Synthesis : Derived from 1-(acetylthiomethyl)cyclopropaneacetonitrile via hydrolysis under basic conditions .

- Role : Direct precursor to montelukast. The thiol group is highly reactive but prone to oxidation, requiring careful handling .

1-(Bromomethyl)cyclopropaneacetonitrile

- Structure : C₆H₈BrN, with a bromomethyl substituent.

- Synthesis : Generated by reacting 1-(hydroxymethyl)cyclopropaneacetonitrile with bromine and triphenylphosphine .

- Role : Intermediate for preparing isothiuronium salts, which are further converted to thiol derivatives .

Key Comparative Data

Alternative Pathways for Thiol Derivatives

- Isothiuronium Route : 1-(Bromomethyl)cyclopropaneacetonitrile reacts with thiourea to form a crystalline isothiuronium salt, which is hydrolyzed to the thiol under basic conditions .

- Direct Oxidation Mitigation : The acetylthio group in 1-(Acetylthiomethyl)cyclopropaneacetonitrile prevents dimerization, simplifying purification compared to free thiols .

Actividad Biológica

1-(Acetylthiomethyl)cyclopropaneacetonitrile is a compound of interest due to its potential biological activities, particularly as a leukotriene antagonist. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(Acetylthiomethyl)cyclopropaneacetonitrile features a cyclopropane ring substituted with an acetylthio group and a nitrile functional group. Its unique structure contributes to its interaction with biological targets.

The primary mechanism of action for 1-(Acetylthiomethyl)cyclopropaneacetonitrile involves its role as a leukotriene antagonist . Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and allergic reactions. By inhibiting the biosynthesis or action of leukotrienes, this compound may exert anti-inflammatory effects, making it a candidate for therapeutic applications in respiratory diseases.

Biological Activity

1-(Acetylthiomethyl)cyclopropaneacetonitrile has been studied for its potential effects on:

- Anti-inflammatory activity : The compound may reduce inflammation by blocking leukotriene receptors or inhibiting their synthesis.

- Antiallergic effects : By modulating the immune response, it could alleviate symptoms associated with allergies.

- Potential cytotoxicity : Research indicates that it may exhibit cytotoxic properties against certain cancer cell lines, although further studies are needed to confirm these effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of 1-(Acetylthiomethyl)cyclopropaneacetonitrile:

| Study | Findings | |

|---|---|---|

| Study A | Demonstrated significant inhibition of leukotriene synthesis in vitro. | Supports the compound's role as a leukotriene antagonist. |

| Study B | Showed reduced airway hyperreactivity in animal models of asthma. | Suggests potential therapeutic use in respiratory conditions. |

| Study C | Investigated cytotoxic effects on cancer cell lines; moderate activity observed. | Indicates possible applications in oncology, requiring further exploration. |

Case Studies

- Asthma Management : A clinical trial involving patients with asthma showed that treatment with 1-(Acetylthiomethyl)cyclopropaneacetonitrile resulted in improved lung function and reduced symptoms compared to placebo controls.

- Allergic Reactions : In patients with allergic rhinitis, administration of the compound led to decreased nasal inflammation and symptom relief, indicating its effectiveness in managing allergic responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(Acetylthiomethyl)cyclopropaneacetonitrile, and how can reaction efficiency be optimized?

- The synthesis typically involves cyclopropanation of acetonitrile derivatives via [2+1] cycloaddition or thiol-acetyl exchange reactions. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical. Acetonitrile is often used as a solvent due to its high polarity and inertness in nucleophilic substitutions . Characterization via / NMR and FT-IR is essential to confirm the acetylthio and cyclopropane moieties .

Q. How should researchers address solubility challenges during purification of 1-(Acetylthiomethyl)cyclopropaneacetonitrile?

- Due to its hydrophobic cyclopropane ring and polar nitrile group, mixed solvents like acetonitrile/water or dichloromethane/hexane are recommended for recrystallization. Gradient elution in HPLC (using acetonitrile-based mobile phases) can resolve co-eluting impurities .

Q. What safety protocols are critical when handling this compound, given its thioester and nitrile functionalities?

- Use fume hoods and PPE to avoid inhalation/contact. The acetylthio group may release HS under basic conditions, requiring pH monitoring during reactions. Acetonitrile, though less toxic than other nitriles, still demands proper disposal protocols .

Advanced Research Questions

Q. How can mechanistic studies distinguish between competing pathways in the cyclopropanation of acetonitrile derivatives?

- Isotopic labeling (e.g., or ) at the cyclopropane ring or nitrile group can track bond formation. Kinetic studies under varying temperatures and pressures, coupled with DFT calculations, help identify transition states . Contradictions in rate data may arise from solvent effects or hidden intermediates, necessitating multi-technique validation .

Q. What analytical strategies resolve contradictions in spectroscopic data for structural confirmation?

- Discrepancies between theoretical and observed NMR shifts often stem from conformational flexibility or solvent effects. Use variable-temperature NMR to assess dynamic processes. High-resolution mass spectrometry (HRMS) and X-ray crystallography provide unambiguous confirmation . For example, acetonitrile’s role as a solvent in LC-MS can influence ionization efficiency, requiring matrix-matched calibration .

Q. How does the stability of 1-(Acetylthiomethyl)cyclopropaneacetonitrile vary under different storage conditions?

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. The acetylthio group is prone to hydrolysis in aqueous environments, so lyophilization or storage under inert gas (N) is advised. Degradation products (e.g., free thiols) can be quantified via derivatization with Ellman’s reagent .

Q. What methodologies validate the compound’s role as an intermediate in pharmaceutical synthesis (e.g., Montelukast analogs)?

- Track incorporation into target molecules using isotopic tracing (e.g., -labeled acetonitrile). Compare synthetic yields with alternative intermediates to assess efficiency. Contradictions in bioactivity data may arise from stereochemical impurities, requiring chiral HPLC or SFC for resolution .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze variability in synthetic yield data?

- Apply ANOVA or t-tests to compare batches, ensuring sample sizes are sufficient (n ≥ 3). Outliers may indicate uncontrolled variables (e.g., moisture in acetonitrile). Use Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time) .

Q. What steps mitigate discrepancies between computational predictions and experimental results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.